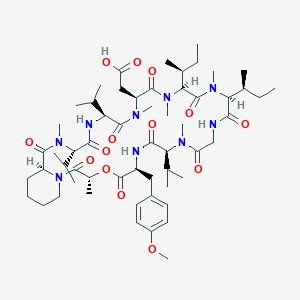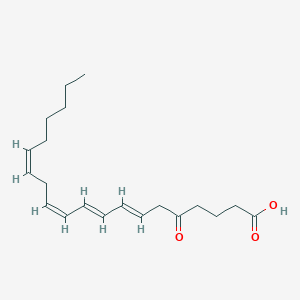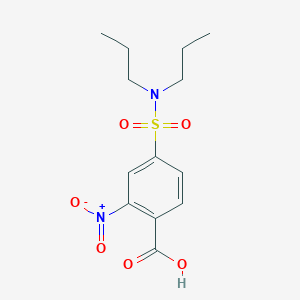![molecular formula C88H208N30 B120891 N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine CAS No. 154487-85-1](/img/structure/B120891.png)
N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine, commonly known as TREN, is a tetraamine compound used in various scientific research applications. It is a colorless, odorless, and water-soluble compound that has a wide range of applications in the field of chemical and biological sciences.
Mecanismo De Acción
TREN acts as a tetradentate ligand, which means it can bind to metal ions with four coordination sites. It forms stable complexes with metal ions such as copper, nickel, and zinc. These metal complexes have been studied for their catalytic properties and their potential applications in organic synthesis.
Biochemical and Physiological Effects:
TREN has been shown to have low toxicity and is not known to have any significant physiological effects. However, its metal complexes have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TREN is a versatile compound that can be used in various lab experiments. Its water solubility and low toxicity make it a convenient compound to work with. However, its high cost and limited availability can be a limitation for some research projects.
Direcciones Futuras
There are several future directions in which TREN can be used in scientific research. One potential application is in the development of new metal-based drugs for the treatment of cancer and other diseases. TREN can also be used in the synthesis of new dendrimers with unique properties and potential applications in nanotechnology. Additionally, TREN can be used as a building block for the synthesis of new ligands and catalysts for organic synthesis.
Métodos De Síntesis
TREN can be synthesized by reacting 1,4-dibromobutane with diethylenetriamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with bis(3-aminopropyl)amine to obtain TREN.
Aplicaciones Científicas De Investigación
TREN has been widely used in scientific research as a chelating agent, a ligand for metal complexes, and a building block for the synthesis of various organic compounds. It is also used in the synthesis of dendrimers, which are highly branched and monodisperse macromolecules that have potential applications in drug delivery and gene therapy.
Propiedades
Número CAS |
154487-85-1 |
|---|---|
Fórmula molecular |
C88H208N30 |
Peso molecular |
1686.8 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C88H208N30/c89-31-3-49-107(50-4-32-90)69-23-81-115(82-24-70-108(51-5-33-91)52-6-34-92)77-19-65-105(66-20-78-116(83-25-71-109(53-7-35-93)54-8-36-94)84-26-72-110(55-9-37-95)56-10-38-96)47-1-2-48-106(67-21-79-117(85-27-73-111(57-11-39-97)58-12-40-98)86-28-74-112(59-13-41-99)60-14-42-100)68-22-80-118(87-29-75-113(61-15-43-101)62-16-44-102)88-30-76-114(63-17-45-103)64-18-46-104/h1-104H2 |
Clave InChI |
MVMZFIQOIDKSFP-UHFFFAOYSA-N |
SMILES |
C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
SMILES canónico |
C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)









